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Compound of Interest

Compound Name: S-4048

Cat. No.: B15574479 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the S-
4048, more formally known as the Ker-CT (ATCC® CRL-4048™) cell line. This immortalized

human keratinocyte cell line is a valuable model for dermatological research, toxicology, and

studies of epidermal biology.

Frequently Asked Questions (FAQs)
Q1: What is the S-4048 (Ker-CT) cell line?

A1: The Ker-CT cell line is an hTERT-immortalized human keratinocyte line derived from the

foreskin of a male neonate. It was created by introducing retroviruses that express human

telomerase reverse transcriptase (hTERT) and murine cyclin-dependent kinase 4 (CDK4).[1]

These cells express basal epidermal markers like keratin 5 and p63 and can undergo

differentiation, making them a reliable alternative to primary keratinocytes which have a limited

lifespan.[2]

Q2: What are the key advantages of using Ker-CT cells over primary keratinocytes?

A2: The primary advantage is their extended lifespan; Ker-CT cells can undergo over 250

population doublings without senescing.[2] This avoids the experimental variability associated

with donor-specific differences and limited availability of primary cells.[3][4] Their genetic

stability over time makes them suitable for long-term studies and genetic modifications like

CRISPR-mediated knockouts.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15574479?utm_src=pdf-interest
https://www.benchchem.com/product/b15574479?utm_src=pdf-body
https://www.benchchem.com/product/b15574479?utm_src=pdf-body
https://www.benchchem.com/product/b15574479?utm_src=pdf-body
https://www.cellosaurus.org/CVCL_S877
https://www.corning.com/catalog/cls/documents/application-notes/CLS-AN-424.pdf
https://www.corning.com/catalog/cls/documents/application-notes/CLS-AN-424.pdf
https://www.researchgate.net/publication/376187482_Different_immortalized_keratinocyte_cell_lines_display_distinct_capabilities_to_differentiate_and_reconstitute_an_epidermis_in_vitro
https://pubmed.ncbi.nlm.nih.gov/38043130/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What are the recommended baseline culture conditions for Ker-CT cells?

A3: Ker-CT cells should be cultured in Keratinocyte Growth Medium (KGM), such as KGM-

Gold™ BulletKit™, and incubated at 37°C in a 5% CO₂ atmosphere.[5]

Q4: How do Ker-CT cells respond to calcium?

A4: Like primary keratinocytes, Ker-CT cells up-regulate differentiation markers in response to

increased extracellular calcium concentrations.[6] Low calcium levels (e.g., 0.05 mM) maintain

the cells in a proliferative, undifferentiated state, while increasing calcium (e.g., >0.1 mM)

induces differentiation and the expression of markers like involucrin and transglutaminase.[7][8]

Q5: Are Ker-CT cells suitable for 3D skin models?

A5: Yes. Ker-CT cells can form stratified, organotypic epidermal structures in 3D culture models

that are comparable to those formed by primary keratinocytes.[2] They retain this differentiation

capability even at late passages.

Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes critical quantitative data for successful Ker-CT cell culture.
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Parameter Recommended Value Notes

Seeding Density 5,000 - 8,000 viable cells/cm² For routine subculturing.

Media Renewal Every 2-3 days
Adjust volume based on

confluence.

Subculture Ratio 1:4 to 1:8
When cells are ~90%

confluent.[9]

Trypsinization Time 4-6 minutes at 37°C
Until ~90% of cells have

detached.

Centrifugation 250 x g for 5 minutes
To pellet cells after

trypsinization.

Cryopreservation 90% FBS, 10% DMSO
Store in liquid nitrogen vapor

phase.[5]

Media Volume Adjustment by Confluence
Confluence Media Volume (per 25 cm² flask)

< 25% 5 mL

25% - 45% 7.5 mL

> 45% 10 mL

Data sourced from ATCC CRL-4048 product

sheet.

Detailed Methodologies
Protocol 1: Thawing Cryopreserved Ker-CT Cells

Preparation: Pre-warm the complete growth medium in a 37°C water bath. Place the culture

flask (T-25 or T-75) containing the appropriate volume of medium in a 37°C, 5% CO₂

incubator for at least 15 minutes to ensure proper pH (7.0-7.6).

Thawing: Quickly thaw the cryovial by gentle agitation in the 37°C water bath (approx. 2

minutes). Keep the cap and O-ring out of the water to prevent contamination.
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Aseptic Transfer: Decontaminate the vial with 70% ethanol. Transfer the thawed cell

suspension directly into the pre-warmed culture flask. Do not centrifuge the cells to remove

the DMSO at this stage.

Incubation: Incubate the culture at 37°C in a 5% CO₂ incubator.

Medium Change: After 6-12 hours, once cells have attached, remove the medium containing

residual DMSO and replace it with fresh, pre-warmed complete growth medium.

Protocol 2: Subculturing Ker-CT Cells (T-75 Flask)
Aspirate Medium: Remove and discard the spent cell culture medium.

Rinse: Briefly rinse the cell monolayer with 3 mL of sterile HBSS and discard the rinse

solution.[5]

Dissociation: Add 3 mL of trypsin for primary cells. Gently rock the flask to cover the

monolayer and place it at 37°C for 4-6 minutes.[5] Monitor under a microscope until

approximately 90% of the cells have detached.

Neutralization: Add 3 mL of a solution containing 2% FBS in D-PBS to neutralize the trypsin.

Harvesting: Dislodge the cells by gently tapping the flask. Transfer the cell suspension to a

15 mL conical tube.

Centrifugation: Pellet the cells by centrifuging at 250 x g for 5 minutes.

Resuspension: Discard the supernatant and resuspend the cell pellet in 6-8 mL of fresh, pre-

warmed complete growth medium.

Seeding: Perform a cell count and seed new culture vessels at a density of 5,000 to 8,000

viable cells/cm².

Troubleshooting Guide
Issue 1: Slow Cell Growth or Low Viability After Thawing

Possible Cause A: Storage at -70°C.
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Solution: Ker-CT cells lose viability when stored at -70°C. Always store cryopreserved

vials in the vapor phase of liquid nitrogen.

Possible Cause B: Alkaline pH of the medium.

Solution: Ensure the medium is pre-incubated in a 5% CO₂ incubator for at least 15

minutes before adding cells to allow the pH to equilibrate to a physiological range (7.0-

7.6).

Possible Cause C: Centrifugation immediately after thawing.

Solution: Do not centrifuge cells immediately after thawing to remove cryoprotectant. Plate

the entire vial contents and change the medium after 6-12 hours to remove residual

DMSO once cells have attached.

Issue 2: Cells Detach in Sheets or Spontaneously Differentiate

Possible Cause A: Over-confluence.

Solution: Do not let cultures become over-confluent. Subculture cells when they reach

approximately 90% confluence to maintain a healthy, proliferative state.

Possible Cause B: High calcium levels in basal media or supplements.

Solution: Use the recommended complete growth medium (e.g., KGM-Gold™), which is

formulated with low calcium to support proliferation. High calcium concentrations will

induce terminal differentiation.[6][8]

Possible Cause C: Excessive trypsinization.

Solution: Limit exposure to trypsin to the recommended time (4-6 minutes). Over-

trypsinization can damage cell surface proteins and affect adherence.

Issue 3: Inconsistent Experimental Results

Possible Cause A: High passage number.
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Solution: While Ker-CT cells are stable for many passages, it is good practice to use cells

within a consistent and defined passage range for a series of experiments to minimize

variability. Start experiments with fresh, low-passage cells from a reputable source.

Possible Cause B: Mycoplasma contamination.

Solution: Periodically test cultures for mycoplasma, as contamination can alter cellular

metabolism and behavior, leading to spurious results. Use fluorescent dyes like Hoechst

33258 for detection.

Possible Cause C: Inconsistent cell density at the start of an experiment.

Solution: Always perform accurate cell counts and seed a consistent number of cells per

well or flask for each experiment to ensure reproducibility.

Visualizing Key Processes
Ker-CT Immortalization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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